molecular formula C10H20N2O B8563048 Ethyl tetrahydrofurfurylacetate CAS No. 4525-36-4

Ethyl tetrahydrofurfurylacetate

Cat. No. B8563048
M. Wt: 184.28 g/mol
InChI Key: JHFYKGNJFTVPPY-UHFFFAOYSA-N
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Patent
US05391771

Procedure details

400 ml of triethyl citrate were hydrogenated at 175° C. and 50 bar together with 1100 ml of tetrahydrofuran and 60 g of catalyst F (4-mm tablets) until the take-up of hydrogen had ceased. The reaction product was freed from tetrahydrofuran and distilled under reduced pressure, giving 101 g (39%) of ethyl tetrahydrofurfurylacetate and 57 g (30%) of 3-(2'-hydroxyethyl)tetrahydrofuran.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst F
Quantity
60 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C[C:3]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=O)([C:5]([O:7][CH2:8][CH3:9])=[O:6])O.[H][H].O1CCC[CH2:23]1>>[CH2:10]([CH2:3][C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:11]1[O:13][CH2:14][CH2:15][CH2:23]1.[OH:7][CH2:5][CH2:3][CH:10]1[CH2:15][CH2:14][O:13][CH2:11]1

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
C(CC(O)(C(=O)OCC)CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
1100 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
catalyst F
Quantity
60 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were hydrogenated at 175° C.
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1CCCO1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: PERCENTYIELD 39%
Name
Type
product
Smiles
OCCC1COCC1
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05391771

Procedure details

400 ml of triethyl citrate were hydrogenated at 175° C. and 50 bar together with 1100 ml of tetrahydrofuran and 60 g of catalyst F (4-mm tablets) until the take-up of hydrogen had ceased. The reaction product was freed from tetrahydrofuran and distilled under reduced pressure, giving 101 g (39%) of ethyl tetrahydrofurfurylacetate and 57 g (30%) of 3-(2'-hydroxyethyl)tetrahydrofuran.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst F
Quantity
60 g
Type
catalyst
Reaction Step Five
Name
ethyl tetrahydrofurfurylacetate
Yield
39%
Name
3-(2'-hydroxyethyl)tetrahydrofuran
Yield
30%

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C[C:3]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=O)([C:5]([O:7][CH2:8][CH3:9])=[O:6])O.[H][H].O1CCC[CH2:23]1>>[CH2:10]([CH2:3][C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:11]1[O:13][CH2:14][CH2:15][CH2:23]1.[OH:7][CH2:5][CH2:3][CH:10]1[CH2:15][CH2:14][O:13][CH2:11]1

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
C(CC(O)(C(=O)OCC)CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
1100 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
catalyst F
Quantity
60 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were hydrogenated at 175° C.
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
ethyl tetrahydrofurfurylacetate
Type
product
Smiles
C(C1CCCO1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: PERCENTYIELD 39%
Name
3-(2'-hydroxyethyl)tetrahydrofuran
Type
product
Smiles
OCCC1COCC1
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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